molecular formula C3H11N3O4S B1582112 1,1-dimethylguanidine;sulfuric acid CAS No. 598-65-2

1,1-dimethylguanidine;sulfuric acid

Cat. No.: B1582112
CAS No.: 598-65-2
M. Wt: 185.21 g/mol
InChI Key: ACPFLXJEPKOPGF-UHFFFAOYSA-N
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Description

1,1-dimethylguanidine;sulfuric acid is a chemical compound with the molecular formula ((CH_3)_2NC(NH_2)=NH\cdot H_2SO_4). It is also known as 1,1-dimethylguanidine sulfate. This compound is a derivative of guanidine, where two methyl groups are attached to the nitrogen atoms. It is commonly used in various chemical reactions and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

It is known to be an endogenous nitric oxide (no) synthesis inhibitor . Nitric oxide is a crucial biological regulator involved in numerous physiological and pathological processes.

Mode of Action

1,1-dimethylguanidine sulfate(21): interacts with its targets by inhibiting the synthesis of nitric oxide . This interaction results in changes in physiological processes that are regulated by nitric oxide, such as blood pressure regulation and neurotransmitter release .

Biochemical Pathways

The biochemical pathways affected by 1,1-dimethylguanidine sulfate(2:1) are those involving nitric oxide. Nitric oxide plays a significant role in various biochemical pathways, including vasodilation, neurotransmission, and immune response . By inhibiting nitric oxide synthesis, 1,1-dimethylguanidine sulfate(2:1) can potentially affect these pathways and their downstream effects.

Biochemical Analysis

Biochemical Properties

The role of 1,1-Dimethylguanidine sulfate(2:1) in biochemical reactions is quite significant. It has been employed as a peroxide activator for bleaching cellulosic textiles . It also plays a role in the synthesis of N2, N2 -dimethyl-4- (1-methyl-1 H -indol-3-yl)pyrimidine-2,5-diamine, a substrate for the modified Pictet-Spengler reaction

Cellular Effects

It is known to be an endogenous nitric oxide (NO) synthesis inhibitor This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to inhibit nitric oxide synthesis, suggesting it may interact with enzymes involved in this process

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, N,N-dimethyl-, sulfate (2:1) typically involves the reaction of dimethylamine with cyanamide, followed by the addition of sulfuric acid. The reaction conditions often include:

Industrial Production Methods

In industrial settings, the production of guanidine, N,N-dimethyl-, sulfate (2:1) is scaled up using continuous flow reactors. The process involves:

Chemical Reactions Analysis

Types of Reactions

1,1-dimethylguanidine;sulfuric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-dimethylguanidine;sulfuric acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethylguanidine hydrochloride
  • 1,1,3,3-Tetramethylguanidine
  • Aminoguanidine hydrochloride

Uniqueness

1,1-dimethylguanidine;sulfuric acid is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its sulfate form enhances its solubility and stability, making it suitable for various industrial and research purposes .

Properties

IUPAC Name

1,1-dimethylguanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H9N3.H2O4S/c2*1-6(2)3(4)5;1-5(2,3)4/h2*1-2H3,(H3,4,5);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCHFHVDZCPIKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=N)N.CN(C)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H20N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6145-42-2 (Parent)
Record name N,N-dimethylguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5060512
Record name N,N-Dimethylguanidinium sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

598-65-2
Record name N,N-dimethylguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, N,N-dimethyl-, sulfate (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Dimethylguanidinium sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethylguanidinium sulphate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.043
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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